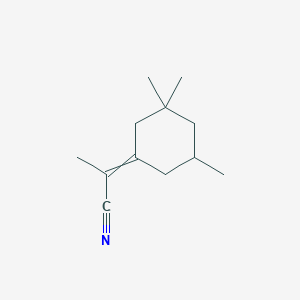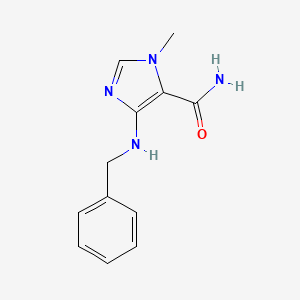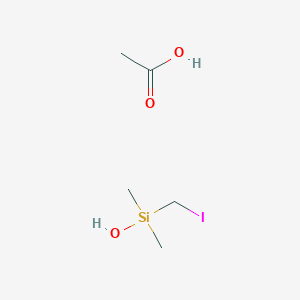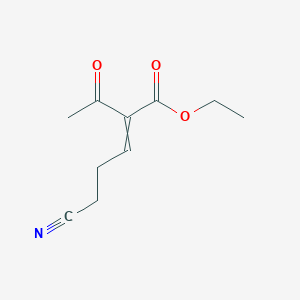
Ethyl 2-acetyl-5-cyanopent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-5-cyanopent-2-enoate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers . This compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-5-cyanopent-2-enoate can be synthesized through various methods. One common method involves the reaction of α,β-unsaturated acetals with cyanoacetate, catalyzed by ruthenium complexes . The reaction conditions typically include the use of [RuHCl(CO)(PPh₃)₃] as a catalyst, which facilitates the coupling reaction between the acetals and cyanoacetate .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free reactions. For example, the reaction of aryl amines with ethyl cyanoacetate without solvent at elevated temperatures can yield cyanoacetanilides, which are precursors to this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-5-cyanopent-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetyl-5-cyanopent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-5-cyanopent-2-enoate involves its interaction with various molecular targets. For example, in catalytic reactions, the compound can undergo nucleophilic addition to form intermediates that further react to yield the final products . The pathways involved often include the activation of carbonyl groups and the formation of enolate ions .
Comparison with Similar Compounds
Ethyl 2-acetyl-5-cyanopent-2-enoate can be compared with other similar compounds such as:
Ethyl acetoacetate: Both compounds contain ester functional groups, but ethyl acetoacetate lacks the cyano group.
Methyl cyanoacetate: This compound has a similar cyano group but differs in the ester alkyl group.
Ethyl 2-cyano-3-alkoxypent-2-enoates: These compounds are structurally similar but have different alkoxy groups.
The uniqueness of this compound lies in its combination of acetyl and cyano groups, which provide distinct reactivity and applications in various fields .
Properties
CAS No. |
64171-84-2 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 2-acetyl-5-cyanopent-2-enoate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(13)9(8(2)12)6-4-5-7-11/h6H,3-5H2,1-2H3 |
InChI Key |
RQXYGMMLLDDHMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CCCC#N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


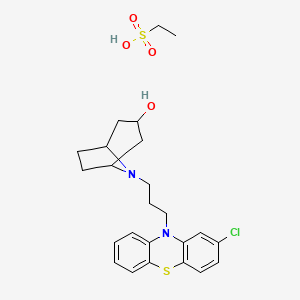
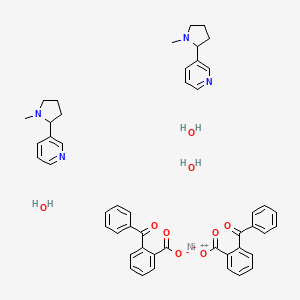

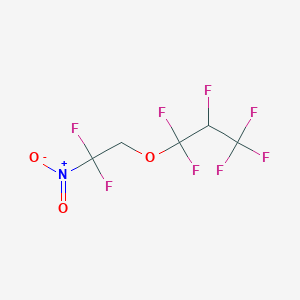
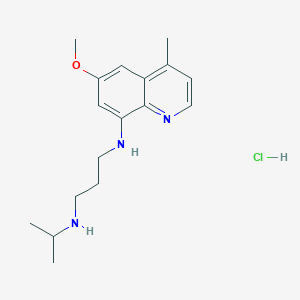
![Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate](/img/structure/B14504849.png)

![[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride](/img/structure/B14504863.png)
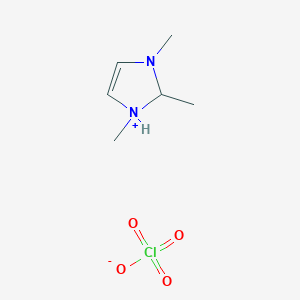
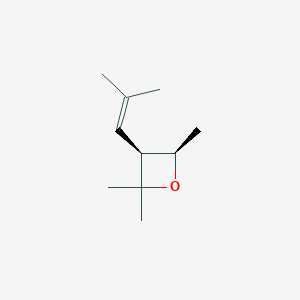
![3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline](/img/structure/B14504874.png)
